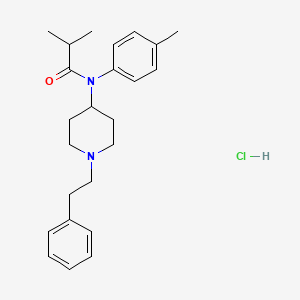![molecular formula C28H10Cl2N2O4 B12359740 15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is recognized for its brilliant blue color and excellent fastness properties, making it a popular choice in textile dyeing and industrial applications . This compound is known for its high resistance to light, weather, and solvents, which contributes to its durability and longevity in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: VAT BLUE 6 is synthesized through a multi-step process involving the condensation of appropriate anthraquinone derivatives. The synthesis typically involves the chlorination of anthraquinone followed by cyclization and oxidation steps to form the final product .
Industrial Production Methods: In industrial settings, VAT BLUE 6 is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of strong reducing agents such as sodium hydrosulfite in an alkaline medium to convert the dye into its soluble leuco form, which can then be applied to textiles . The dye is then oxidized back to its insoluble form, fixing it onto the fibers .
Chemical Reactions Analysis
Types of Reactions: VAT BLUE 6 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in the presence of strong reducing agents like sodium hydrosulfite.
Oxidation: The leuco form is oxidized back to the original dye form using oxidizing agents or exposure to air.
Substitution: Halogenation reactions can introduce chlorine atoms into the anthraquinone structure.
Common Reagents and Conditions:
Reduction: Sodium hydrosulfite and sodium hydroxide in an alkaline medium.
Oxidation: Air or oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Leuco Form: The reduced, water-soluble form of the dye.
Oxidized Form: The original, water-insoluble dye.
Scientific Research Applications
VAT BLUE 6 has a wide range of applications in scientific research, including:
Textile Dyeing: Used extensively for dyeing cotton, silk, and other fibers due to its excellent fastness properties.
Industrial Coatings: Applied in industrial coatings and metal decoration paints for its durability and resistance to environmental factors.
Plastic Coloring: Utilized in coloring plastics due to its stability and resistance to solvents.
Biological Staining: Employed in biological research for staining tissues and cells.
Mechanism of Action
The mechanism of action of VAT BLUE 6 involves its reduction to a soluble leuco form, which can penetrate the fibers of the material being dyed. Upon oxidation, the dye reverts to its insoluble form, becoming firmly fixed within the fiber structure . This process ensures the dye’s durability and resistance to washing and light .
Comparison with Similar Compounds
VAT BLUE 4: Another anthraquinone-based vat dye with similar fastness properties but different shades of blue.
VAT BLUE 14: Known for its excellent fastness properties and used in similar applications as VAT BLUE 6.
Uniqueness of VAT BLUE 6: VAT BLUE 6 is unique due to its specific molecular structure, which imparts a brilliant blue color with a slight red tint. Its high resistance to light, weather, and solvents makes it particularly valuable in applications requiring long-lasting color stability .
Properties
Molecular Formula |
C28H10Cl2N2O4 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone |
InChI |
InChI=1S/C28H10Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10H |
InChI Key |
YOVMQQDQDFZXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)N=C5C(=CC6=C(C5=N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


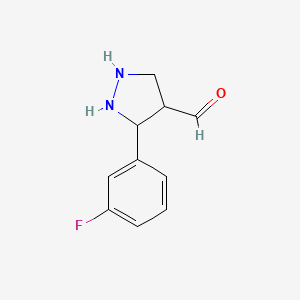
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)
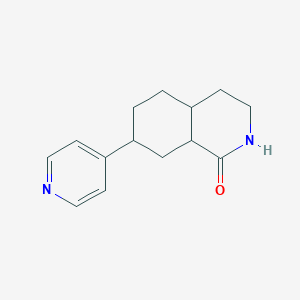
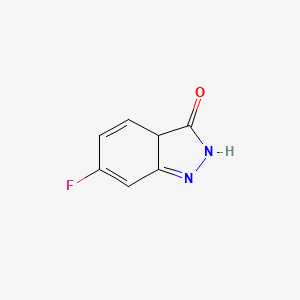
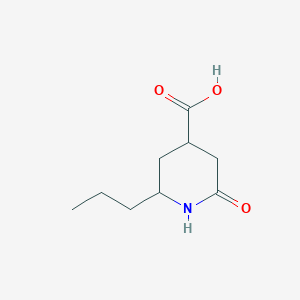
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359698.png)
![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)
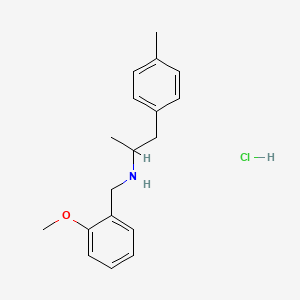
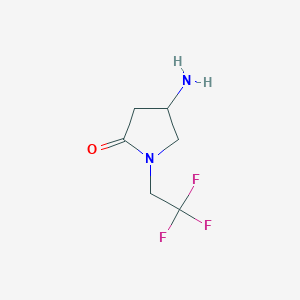
![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
